molecular formula C19H16N4O2 B2866139 2-cyano-3-(furan-2-yl)-N-{1-[3-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide CAS No. 1428114-37-7

2-cyano-3-(furan-2-yl)-N-{1-[3-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide

Cat. No.: B2866139
CAS No.: 1428114-37-7
M. Wt: 332.363
InChI Key: YJKBNEISEVERNW-UHFFFAOYSA-N
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Description

The compound “2-cyano-3-(furan-2-yl)-N-{1-[3-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide” is a complex organic molecule. It contains several functional groups and rings, including a cyano group, a furan ring, a pyrazole ring, and an amide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized from the condensation of equimolar equivalents of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions .


Molecular Structure Analysis

The structure of similar compounds has been determined using NMR spectroscopy and single crystal X-ray diffraction . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the wide range of triketones, formed through the oxidation of the corresponding Michael adducts, could be involved in cyclization .

Scientific Research Applications

Synthesis and Cyclization Applications

  • Polyfunctional Enaminonitriles Synthesis : Compounds like 3-amino-4-cyanofurazan condense with malononitrile and ethyl cyanoacetate in the presence of bases to form polyfunctional enaminonitriles. These serve as precursors for synthesizing pyrazoles and annulated derivatives of furazano[3,4-b]pyridines and furazano[3,4-b]pyrimidines, highlighting the compound's role in the development of new heterocyclic compounds (Strizhenko et al., 2020).

Heterocyclic Compounds Synthesis

  • Furan-fused Heterocycles Synthesis : Novel classes of compounds, including furopyranone, furopyrrolone, and thienopyrrolone derivatives, have been synthesized from acid derivatives, showcasing the compound's utility in generating fused ring systems with potential pharmaceutical applications (Ergun et al., 2014).

Polymer Synthesis

  • Aromatic Polyamides and Polyimides : Aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups have been prepared, demonstrating the compound's relevance in synthesizing materials with enhanced thermal stability and solubility in organic solvents. This underscores its potential in material science and engineering applications (Kim et al., 2016).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Studies : Pyridine and thioamide derivatives obtained from reactions involving furan-2-yl compounds have shown promise in antimicrobial and anticancer studies. This highlights the compound's significance in the development of new therapeutic agents (Zaki et al., 2018).

Dyes Synthesis

  • Cyan Dyes : The synthesis of cyan dyes from related compounds, such as 6-Diethylaminobenzo[b]furan-2-carboxaldehyde, underscores the potential of these chemicals in dye manufacturing, offering insights into the broader application scope in industrial chemistry (Davis et al., 2010).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, structure determination, and potential applications in various fields such as medicinal chemistry, drug discovery, and more . Further studies could also explore its physical and chemical properties, safety and hazards, and potential mechanisms of action.

Properties

IUPAC Name

2-cyano-3-(furan-2-yl)-N-[1-(3-pyrazol-1-ylphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-14(15-5-2-6-17(11-15)23-9-4-8-21-23)22-19(24)16(13-20)12-18-7-3-10-25-18/h2-12,14H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKBNEISEVERNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=CC=N2)NC(=O)C(=CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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